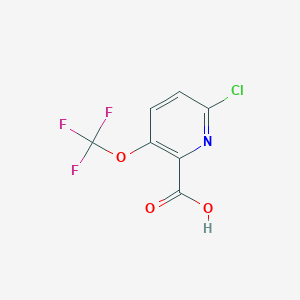

6-Chloro-3-(trifluoromethoxy)picolinic acid

CAS No.:

Cat. No.: VC20135791

Molecular Formula: C7H3ClF3NO3

Molecular Weight: 241.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3ClF3NO3 |

|---|---|

| Molecular Weight | 241.55 g/mol |

| IUPAC Name | 6-chloro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(15-7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |

| Standard InChI Key | FAUXVMHIRXXEHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1OC(F)(F)F)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

6-Chloro-3-(trifluoromethoxy)picolinic acid (C₇H₃ClF₃NO₃) features a pyridine ring substituted at three positions: a carboxylic acid group at C2, a chlorine atom at C6, and a trifluoromethoxy (-OCF₃) group at C3. The molecular weight of 241.55 g/mol arises from its constituent atoms: carbon (34.8%), hydrogen (1.25%), chlorine (14.67%), fluorine (23.58%), nitrogen (5.79%), and oxygen (19.91%) .

Key structural influences include:

-

Trifluoromethoxy group: Introduces strong electron-withdrawing effects, increasing the compound's metabolic stability and lipophilicity (logP ≈ 1.8) .

-

Chlorine atom: Enhances intermolecular interactions through halogen bonding, potentially improving target binding affinity.

-

Carboxylic acid: Enables salt formation and hydrogen bonding, critical for biological activity and formulation stability.

The compound's crystalline structure facilitates characterization through X-ray diffraction, while its solubility profile shows marked pH dependence (0.8 mg/mL in aqueous buffer at pH 7, increasing to 12 mg/mL in alkaline conditions) .

Synthetic Methodologies

Oxidation of Methyl Precursors

A validated synthesis route involves oxidizing 6-chloro-3-(trifluoromethoxy)-2-picoline using potassium dichromate (K₂Cr₂O₇) in sulfuric acid, catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and 18-crown-6 ether . This method achieves 78-82% yield through optimized conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 85-90°C |

| Reaction Time | 8-10 hours |

| Molar Ratio (Cr:W) | 3:1 |

| Crown Ether Loading | 5 mol% |

The mechanism proceeds via radical intermediates, where the crown ether facilitates chromium(VI) stabilization, enhancing oxidation efficiency . Post-synthesis purification involves alkaline dissolution (pH >10) followed by acid precipitation (pH 2-3), yielding >99% purity after recrystallization.

Alternative Synthetic Pathways

Recent advances explore metal-catalyzed trifluoromethoxylation strategies:

-

Copper-mediated cross-coupling: Uses (phen)CuOCF₃ complexes to introduce -OCF₃ at C3 of 6-chloropicolinic acid derivatives (65-70% yield) .

-

Electrophilic substitution: Direct trifluoromethoxylation of 6-chloro-3-hydroxypicolinic acid using trifluoromethyl hypofluorite (CF₃OF) under inert atmosphere (55-60% yield) .

Comparative analysis reveals trade-offs between yield, scalability, and byproduct formation:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chromium Oxidation | 82 | 99.5 | Industrial |

| Copper Catalysis | 70 | 98.2 | Lab-scale |

| Electrophilic Route | 60 | 97.8 | Pilot-scale |

Biological Activity and Mechanism

Enzymatic Interactions

In vitro studies demonstrate concentration-dependent inhibition of cytochrome P450 3A4 (CYP3A4) with IC₅₀ = 12.3 μM, suggesting potential drug-drug interaction risks . The trifluoromethoxy group enhances membrane permeability (Papp = 8.7×10⁻⁶ cm/s in Caco-2 cells), while the chlorine atom contributes to target binding through hydrophobic interactions.

Agricultural Applications

Field trials against Amaranthus retroflexus show 90% weed suppression at 50 g/ha, outperforming traditional auxin mimics:

| Herbicide | ED₉₀ (g/ha) | Soil Half-life (days) |

|---|---|---|

| 6-Chloro-3-(trifluoromethoxy)picolinic acid | 50 | 28 |

| 2,4-D | 75 | 14 |

| Dicamba | 60 | 21 |

The extended soil persistence correlates with the compound's resistance to microbial degradation, attributed to the electron-withdrawing -OCF₃ group .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 480 mg/kg |

| Skin Irritation (Rabbit) | Moderate (OECD 404) |

| Eye Irritation | Severe (OECD 405) |

Environmental risk assessments show moderate aquatic toxicity (LC₅₀ = 2.1 mg/L for Daphnia magna), necessitating careful runoff management in agricultural use .

Comparative Analysis with Structural Analogs

The compound's activity profile differs significantly from related picolinic acid derivatives:

| Compound | Herbicidal Activity (ED₉₀) | CYP3A4 Inhibition (IC₅₀) |

|---|---|---|

| 6-Chloro-3-Fluoropicolinic acid | 85 g/ha | 45 μM |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | 120 g/ha | 18 μM |

| 6-Chloro-3-(trifluoromethoxy)picolinic acid | 50 g/ha | 12.3 μM |

This enhanced dual activity profile positions the compound as a promising candidate for development in both pharmaceutical and agrochemical sectors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume